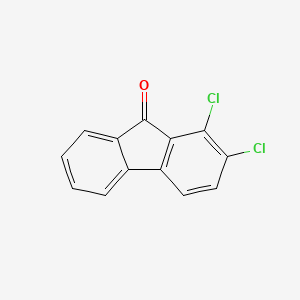
1,2-Dichloro-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-9H-fluoren-9-one is an organic compound with the molecular formula C13H6Cl2O. It is a derivative of fluorenone, characterized by the presence of two chlorine atoms at the 1 and 2 positions on the fluorenone ring. This compound is known for its bright yellow color and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-9H-fluoren-9-one can be synthesized through the chlorination of fluorenone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 1 and 2 positions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form fluorenol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed:
Oxidation: Higher oxidation state fluorenones.
Reduction: Fluorenol derivatives.
Substitution: Various substituted fluorenones depending on the nucleophile used.
Scientific Research Applications
1,2-Dichloro-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-9H-fluoren-9-one involves its interaction with various molecular targets. For instance, it has been shown to interact with enzymes such as dihydrofolate reductase, inhibiting their activity . This interaction is often studied using molecular docking and fluorescence-activated cell sorting (FACS) analysis.
Comparison with Similar Compounds
Fluorenone: The parent compound without chlorine substitutions.
1,8-Diazafluoren-9-one: A derivative used in fingerprint detection.
2,7-Dichloro-9H-fluoren-9-one: Another chlorinated derivative with different substitution patterns.
Uniqueness: 1,2-Dichloro-9H-fluoren-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its potential biological activities make it a valuable compound in various fields of research.
Properties
CAS No. |
90077-74-0 |
|---|---|
Molecular Formula |
C13H6Cl2O |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
1,2-dichlorofluoren-9-one |
InChI |
InChI=1S/C13H6Cl2O/c14-10-6-5-8-7-3-1-2-4-9(7)13(16)11(8)12(10)15/h1-6H |
InChI Key |
KWQOKLILKYKIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol)](/img/structure/B14373071.png)
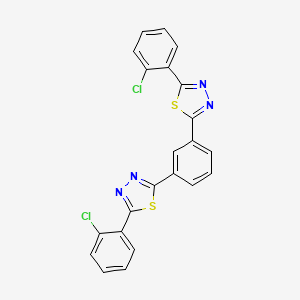
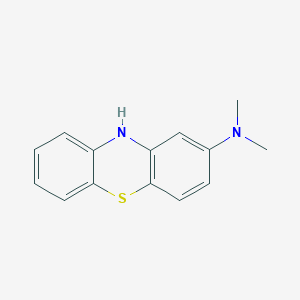
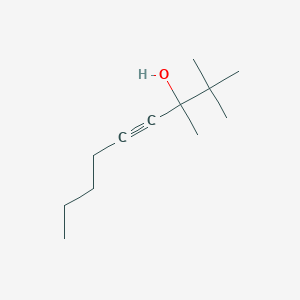
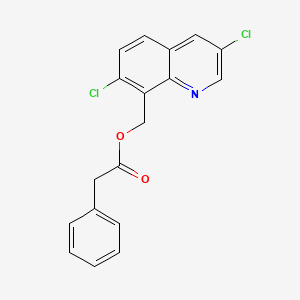
![2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14373113.png)
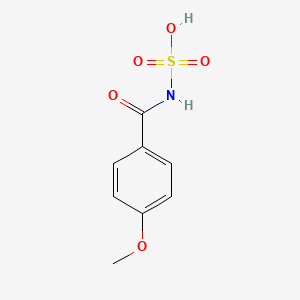


![5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14373129.png)
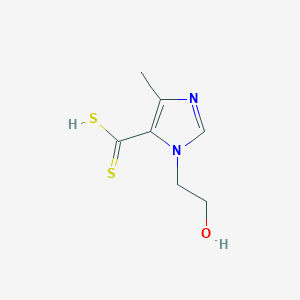
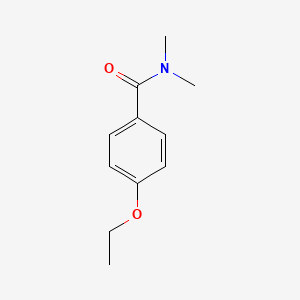
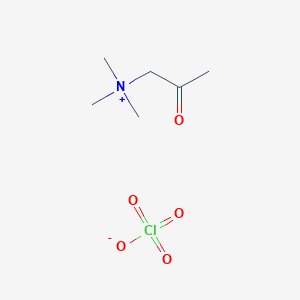
![Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14373173.png)
